6-O-Methylguanosin
Übersicht
Beschreibung
6-O-Methylguanosin ist ein modifiziertes Nukleosid, das von Guanin abgeleitet ist und bei dem eine Methylgruppe an das Sauerstoffatom an der sechsten Position gebunden ist. Diese Verbindung ist für ihre Rolle in verschiedenen biologischen Prozessen bekannt und wurde umfassend auf ihre mutagenen und karzinogenen Eigenschaften untersucht .
Wissenschaftliche Forschungsanwendungen
6-O-Methylguanosin hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Chemie: Es wird als Modellverbindung verwendet, um Nukleosidmodifikationen und ihre Auswirkungen auf die Struktur und Funktion von Nukleinsäuren zu untersuchen.
Biologie: Die Verbindung wird auf ihre Rolle bei DNA-Reparaturmechanismen und ihre mutagenen Eigenschaften untersucht.
Medizin: Die Forschung konzentriert sich auf ihr Potenzial als Biomarker für bestimmte Krebsarten und ihre Rolle bei der Chemotherapie-Resistenz.
Industrie: Es wird in der Medikamentenentwicklung und Zielvalidierung eingesetzt, insbesondere bei der Entwicklung von Inhibitoren für GTPasen und modulatorresistente Enzyme
5. Wirkmechanismus
This compound übt seine Wirkungen hauptsächlich durch seine Einarbeitung in DNA und RNA aus. In der DNA paart es sich mit Thymin anstelle von Cytosin, was zu G:C-zu-A:T-Übergängen während der Replikation führt. Diese Fehlpaarung kann zu Mutationen führen und zur Karzinogenese beitragen. Die Verbindung interagiert auch mit verschiedenen DNA-Reparaturenzymen, wie z. B. O-6-Methylguanin-DNA-Methyltransferase, die die Methylgruppe entfernt, um die normale Basenpaarung wiederherzustellen .
Wirkmechanismus
Target of Action
6-O-Methyl Guanosine, also known as O-Methylguanosine, is a guanine derivative that primarily targets GTPases and modulator-resistant enzymes . It has been shown to inhibit the colony-forming ability in a malignant xeroderma pigmentosum cell line .
Mode of Action
6-O-Methyl Guanosine is a derivative of the nucleobase guanine, where a methyl group is attached to the oxygen atom . This modification causes it to base-pair with thymine rather than cytosine, leading to a G:C to A:T transition in DNA .
Biochemical Pathways
The neurobiological properties of guanosine, which include 6-O-Methyl Guanosine, involve the activation of several intracellular signaling pathways and a close interaction with the adenosinergic system . This interaction stimulates neuroprotective and regenerative processes in the central nervous system .
Pharmacokinetics
It’s known that most drug metabolism is achieved by glucuronidation .
Result of Action
Unrepaired 6-O-Methyl Guanosine can lead to cell cycle arrest, sister chromatid exchange, or apoptosis . These effects are due to the interaction of the DNA mismatch repair pathway with 6-O-Methyl Guanosine and also depend on signaling network activation, led by early ATM, H2AX, CHK1, and p53 phosphorylation .
Action Environment
Environmental factors such as the presence of alkylating agents can influence the action of 6-O-Methyl Guanosine. These agents can cause the formation of 6-O-Methyl Guanosine in DNA by alkylation of the oxygen atom of guanine . Alkylating agents are found in some foods and tobacco smoke, and are formed in the gastrointestinal tract, especially after consumption of red meat .
Biochemische Analyse
Biochemical Properties
6-O-Methyl Guanosine interacts with various biomolecules in biochemical reactions. For instance, it has been shown to interact with the enzyme O6-methylguanine-DNA methyltransferase (MGMT), which catalyzes the transfer of methyl groups from 6-O-Methyl Guanosine and other methylated moieties of DNA to its own molecule, thereby repairing toxic lesions in a single-step reaction .
Cellular Effects
6-O-Methyl Guanosine has significant effects on various types of cells and cellular processes. For instance, it has been shown to inhibit colony-forming ability in a malignant xeroderma pigmentosum cell line . Unrepaired 6-O-Methyl Guanosine can also lead to cell cycle arrest, sister chromatid exchange, or apoptosis . These effects are due to the interaction of the DNA mismatch repair pathway with 6-O-Methyl Guanosine, and also depend on signaling network activation, led by early ATM, H2AX, CHK1, and p53 phosphorylation .
Molecular Mechanism
The molecular mechanism of 6-O-Methyl Guanosine involves its interaction with DNA and enzymes. It base-pairs to thymine rather than cytosine, causing a G:C to A:T transition in DNA . This is formed in DNA by alkylation of the oxygen atom of guanine, most often by N-nitroso compounds (NOC) and sometimes due to methylation by other compounds such as endogenous S-adenosyl methionine .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 6-O-Methyl Guanosine have been observed to change over time. For instance, it has been shown that 6-O-Methyl Guanosine at the first and third position of the codon decreases the accuracy of tRNA selection over time . The ribosome readily incorporates near-cognate aminoacyl-tRNAs (aa-tRNAs) by forming 6-O-Methyl Guanosine-uridine codon-anticodon pairs .
Dosage Effects in Animal Models
The effects of 6-O-Methyl Guanosine vary with different dosages in animal models. For instance, in a rat model of focal permanent ischemia, systemic administration of 6-O-Methyl Guanosine was effective only when administered immediately after stroke induction . Intranasal administration of 6-O-Methyl Guanosine was effective even when the first administration was 3 h after stroke induction .
Metabolic Pathways
6-O-Methyl Guanosine is involved in several metabolic pathways. It is a part of the purinergic system, which are essential constituents of all living cells, exerting intracellular and extracellular signaling roles in diverse physiological processes .
Transport and Distribution
It is known that 6-O-Methyl Guanosine accumulates in both DNA and RNA .
Subcellular Localization
The subcellular localization of 6-O-Methyl Guanosine is primarily within the nucleic acids DNA and RNA, where it plays a crucial role in the process of DNA replication .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
6-O-Methylguanosin kann durch Methylierung von Guanosin synthetisiert werden. Eine gängige Methode beinhaltet die Verwendung von Methyliodid in Gegenwart einer Base wie Natriumhydrid oder Kaliumcarbonat. Die Reaktion erfolgt typischerweise in einem aprotischen Lösungsmittel wie Dimethylsulfoxid (DMSO) oder Dimethylformamid (DMF) bei erhöhten Temperaturen .
Industrielle Produktionsmethoden
Die industrielle Produktion von this compound folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Der Prozess beinhaltet eine sorgfältige Kontrolle der Reaktionsbedingungen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Die Verbindung wird dann durch Techniken wie Umkristallisation oder Chromatographie gereinigt .
Analyse Chemischer Reaktionen
Reaktionstypen
6-O-Methylguanosin durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Diese Reaktion kann zur Bildung von Oxoderivaten führen.
Reduktion: Reduktionsreaktionen können die Verbindung in ihre reduzierten Formen umwandeln.
Substitution: Nucleophile Substitutionsreaktionen können die Methylgruppe durch andere funktionelle Gruppen ersetzen.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Kaliumpermanganat.
Reduktion: Reduktionsmittel wie Natriumborhydrid oder Lithiumaluminiumhydrid werden verwendet.
Substitution: Nucleophile wie Thiole oder Amine können unter basischen Bedingungen verwendet werden.
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den verwendeten Reagenzien und Bedingungen ab. Beispielsweise kann Oxidation zu Oxoderivaten führen, während Substitution verschiedene substituierte Guanosinderivate erzeugen kann .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
7-Methylguanosin: Ein weiteres methyliertes Guanosinderivat, jedoch mit der Methylgruppe an der siebten Position.
2'-O-Methylguanosin: Die Methylierung erfolgt an der 2'-Hydroxylgruppe des Ribose-Teils.
6-Methoxyguanin: Ähnlich wie 6-O-Methylguanosin, jedoch mit einer Methoxygruppe anstelle einer Methylgruppe
Einzigartigkeit
This compound ist aufgrund seiner spezifischen Methylierung am Sauerstoffatom der sechsten Position einzigartig, was seine Basenpaarungseigenschaften und biologischen Wirkungen deutlich verändert. Diese spezifische Modifikation macht es zu einem wertvollen Werkzeug für die Untersuchung von Mutagenese, DNA-Reparatur und der Entwicklung therapeutischer Mittel .
Eigenschaften
IUPAC Name |
2-(2-amino-6-methoxypurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N5O5/c1-20-9-5-8(14-11(12)15-9)16(3-13-5)10-7(19)6(18)4(2-17)21-10/h3-4,6-7,10,17-19H,2H2,1H3,(H2,12,14,15) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IXOXBSCIXZEQEQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=NC2=C1N=CN2C3C(C(C(O3)CO)O)O)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N5O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
34793-34-5, 7803-88-5, 121032-29-9 | |
Record name | NSC132361 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=132361 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | NSC66381 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=66381 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | (2R,3S,4S,5R)-2-(2-amino-6-methoxypurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: Yes, research suggests O-Methylguanosine plays a role in protein recognition. For instance, the catalytic domain of the enzyme TrmH, responsible for catalyzing the formation of Gm18 in tRNA, utilizes O-Methylguanosine as a recognition element for substrate binding. []
A: O-Methylguanosine, along with other modifications in tRNA, contributes to its thermostability in hyperthermophilic archaea like Thermococcus kodakarensis. This modification potentially stabilizes the tRNA structure and aids in its proper folding at high temperatures, crucial for survival in such extreme environments. []
A: Yes, O-Methylguanosine at position 18 (Gm18) in tRNA, along with m5U54 and Ψ55, significantly affects translation fidelity and efficiency in Escherichia coli. The absence of these three modifications leads to reduced growth rate, especially at high temperatures, codon misreading, and sensitivity to amino acid analogs. []
ANone: The molecular formula of O-Methylguanosine is C11H15N5O5, and its molecular weight is 281.26 g/mol.
A: O-Methylguanosine itself does not possess inherent catalytic properties. It serves as a substrate for methyltransferases involved in RNA modification, but it doesn't act as a catalyst. []
A: Yes, computational chemistry helps understand the impact of O-Methylguanosine on nucleoside structure. Studies show that O-Methylguanosine adopts a syn conformation around the glycosidic bond. This conformational preference, supported by molecular modeling, plays a role in the stability of the syn-8-nitroG·anti-G base pair. []
A: Yes, the 2′-hydroxyl group is crucial for optimal binding of O-Methylguanosine to RNA. Replacing it with a hydrogen atom, as in deoxyguanosine, or removing it entirely, as in dideoxyguanosine, reduces the binding affinity to the RNA. []
ANone: The provided research papers primarily focus on the biochemical and biophysical aspects of O-Methylguanosine, and do not delve into specific SHE regulations.
ANone: The provided research focuses on the biochemical properties and biological roles of O-Methylguanosine, with limited information available regarding its pharmacokinetics and pharmacodynamics.
ANone: The provided research primarily explores the fundamental roles of O-Methylguanosine in RNA structure and function, and doesn't directly assess its therapeutic efficacy in vitro or in vivo.
ANone: The provided research doesn't directly address resistance mechanisms or cross-resistance associated with O-Methylguanosine.
ANone: Information concerning the toxicity and safety profile of O-Methylguanosine is not extensively discussed in the provided research.
ANone: The provided research doesn't specifically explore drug delivery or targeting strategies related to O-Methylguanosine.
A: Yes, research suggests that altered levels of O-Methylguanosine, along with other modified nucleosides, in urine could potentially serve as biomarkers for diseases. For instance, significantly lower levels of O-Methylguanosine were found in the urine of patients with colorectal cancer compared to healthy individuals and patients with colorectal adenomas. [] Additionally, decreased urinary O-Methylguanosine levels were observed in patients with breast cancer. []
A: Yes, in autism spectrum disorder (ASD), elevated O-Methylguanosine levels were observed in children with mild and moderate deficits compared to neurotypical controls, suggesting a possible correlation between O-Methylguanosine levels and the severity of ASD. []
ANone: Several analytical methods are employed to characterize and quantify O-Methylguanosine. These include:
ANone: The provided research primarily focuses on the biochemical and biological aspects of O-Methylguanosine, and doesn't provide details regarding its environmental impact or degradation.
ANone: The research papers provided do not specifically focus on the dissolution and solubility properties of O-Methylguanosine.
A: While the provided research papers employ analytical techniques like HPLC-MS/MS and RIA for O-Methylguanosine quantification, they don't delve into the specifics of method validation parameters such as accuracy, precision, and specificity. [, , , , , , , ]
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.